Hexaethylene glycol

Catalog No.
S529890
CAS No.
2615-15-8
M.F
C12H26O7
M. Wt
282.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaethylene glycol

CAS Number

2615-15-8

Product Name

Hexaethylene glycol

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C12H26O7

Molecular Weight

282.33 g/mol

InChI

InChI=1S/C12H26O7/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h13-14H,1-12H2

InChI Key

IIRDTKBZINWQAW-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCO)O

Solubility

Soluble in DMSO

Synonyms

Hexaethylene glycol

Canonical SMILES

C(COCCOCCOCCOCCOCCO)O

Description

The exact mass of the compound Hexaethylene glycol is 282.1679 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201209. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. It belongs to the ontological category of poly(ethylene glycol) in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Surfactant Building Block

HEG's hydrophilic (water-loving) and lipophilic (fat-loving) properties make it a useful building block for creating surfactants. Surfactants lower the surface tension of liquids, allowing them to spread and interact with other substances more effectively. Researchers can modify HEG by attaching different functional groups to create surfactants with specific properties for various applications, such as:

  • Drug Delivery Systems: HEG-based surfactants can improve the solubility and bioavailability of poorly soluble drugs, enhancing their delivery within the body [].
  • Nanotechnology: HEG can be used to stabilize nanoparticles, preventing them from clumping together and improving their functionality in targeted drug delivery or bioimaging applications [].

Biological Sample Preparation

HEG's water solubility and ability to interact with biological molecules make it useful in sample preparation for various analytical techniques. Researchers can use HEG to:

  • Solubilize Proteins: HEG can help dissolve proteins that are poorly soluble in water, allowing for further analysis techniques like electrophoresis or mass spectrometry [].
  • Cryoprotectant: HEG can act as a cryoprotectant, protecting biological samples like cells or tissues from damage during freezing and thawing processes often used in research [].

Other Potential Applications

While less established, some ongoing research explores HEG's potential for:

  • Antioxidant and Antimicrobial Properties: Studies suggest HEG might possess antioxidant and antimicrobial properties, although further investigation is needed [].
  • Functional Hydraulic Fluids: HEG's hygroscopic nature (attracts water) makes it a potential candidate for hydraulic fluids with improved anti-wear properties [].

Hexaethylene glycol is a polyether compound with the chemical formula C12H26O7C_{12}H_{26}O_{7} and a molecular weight of approximately 282.33 g/mol. It consists of six repeating ethylene glycol units, making it a member of the polyethylene glycol family. This compound exhibits a viscous, colorless liquid form at room temperature and is soluble in water and various organic solvents. Hexaethylene glycol is known for its hydrophilic properties, which enable it to act as a surfactant and solubilizer in various applications, particularly in pharmaceuticals and cosmetics .

The mechanism of action of HEG depends on the specific application. Here are some examples:

  • In biological sample preparation: HEG can improve the solubility of hydrophobic (water-insoluble) biomolecules, allowing for further analysis [].
  • As a surfactant building block: HEG can be used to create detergents or emulsifiers, which can help disperse or stabilize other molecules in solution [].

HEG is generally considered to have low toxicity []. However, some safety precautions are still recommended:

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling [].
  • Potential for allergic reactions: While uncommon, some individuals may experience allergic reactions to HEG.
Typical of polyether compounds:

  • Hydrolysis: It can react with acids or bases, leading to the cleavage of ether linkages.
  • Esterification: Hexaethylene glycol can react with carboxylic acids to form esters, which are useful in creating biodegradable polymers.
  • Condensation Reactions: It can participate in condensation reactions to form larger oligomers or polymers, especially when reacted with diisocyanates or other reactive monomers .

Hexaethylene glycol exhibits low toxicity and is generally regarded as safe for use in pharmaceuticals and cosmetics. Its biological activities include:

  • Lubrication: It is used as a lubricant in ophthalmic solutions to relieve dryness and irritation of the eyes.
  • Surfactant Properties: Hexaethylene glycol acts as a nonionic surfactant, reducing surface tension and enhancing the penetration of other compounds through biological membranes .
  • Antimicrobial Activity: Some studies suggest that low molecular weight glycols can exhibit antibacterial properties, although specific data on hexaethylene glycol's efficacy is limited .

Hexaethylene glycol can be synthesized through various methods:

  • Polymerization of Ethylene Oxide: The most common method involves the polymerization of ethylene oxide in the presence of water or other initiators under controlled conditions. This process allows for the formation of hexaethylene glycol through the sequential addition of ethylene oxide units.
  • Chemical Modification: Existing polyethylene glycols can be chemically modified to produce hexaethylene glycol by selective reactions that introduce hydroxyl or ether functionalities .
  • Ionic Liquid Formation: Recent advancements have led to the synthesis of hexaethylene glycol-based ionic liquids, which serve as effective catalysts in organic reactions .

Research has indicated that hexaethylene glycol interacts favorably with various biomolecules due to its hydrophilic nature. Interaction studies often focus on its role as a solubilizer for poorly soluble drugs, enhancing their bioavailability. Additionally, studies on its compatibility with other excipients are crucial for developing stable formulations .

Hexaethylene glycol shares similarities with several other polyethylene glycols and ethers. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethylene GlycolC2H6O2C_2H_6O_2Simple two-unit structure; widely used antifreeze.
Diethylene GlycolC4H10O3C_4H_{10}O_3Two ethylene units; used in industrial applications.
Triethylene GlycolC6H14O4C_6H_{14}O_4Three ethylene units; used as a solvent and plasticizer.
Tetraethylene GlycolC8H18O5C_8H_{18}O_5Four ethylene units; used in cosmetics and lubricants.
Polyethylene GlycolVariesA broad class; molecular weight varies significantly; versatile applications from pharmaceuticals to industrial uses.

Hexaethylene glycol stands out due to its specific chain length and properties that make it particularly effective as a surfactant and solubilizer compared to its shorter-chain counterparts .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.9

Exact Mass

282.1679

Appearance

Solid powder

Melting Point

6.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 37 of 73 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 36 of 73 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2615-15-8

Wikipedia

Hexaethylene glycol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Cosmetics -> Humectant; Solvent

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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